(4-(2-Fluoroethyl)piperazin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone
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Overview
Description
This compound is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The presence of multiple fluorine atoms could indicate that this compound has unique reactivity or properties compared to similar compounds without fluorine .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, multiple fluorine atoms, and a methoxyphenyl group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the piperazine ring and the fluorine atoms. Piperazine rings can participate in a variety of reactions, and fluorine atoms are known for their high reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the piperazine ring, the fluorine atoms, and the methoxyphenyl group. For example, the fluorine atoms could increase the compound’s stability and reactivity .Scientific Research Applications
Aryltrimethylammonium Trifluoromethanesulfonates as Precursors
Aromatic nucleophilic substitution involving trimethylammonium trifluoromethanesulfonates with [18F]fluoride has been evaluated for the synthesis of potential radiotracers like [18F]GBR 13119. This compound targets the dopamine uptake system and has been prepared in no-carrier-added form from related arylmethanone trifluoromethanesulfonate precursors. This method yields products with high radiochemical yield and purity without needing HPLC purification, suggesting its utility in radiochemistry and PET imaging studies (Haka et al., 1989).
Synthesis and Biological Activity of Triazole Analogues
Triazole analogues of piperazine have been synthesized and evaluated for their antibacterial activity against human pathogenic bacteria. This research highlights the potential of piperazine derivatives in developing new antibacterial agents, with certain compounds showing significant inhibition of bacterial growth (Nagaraj et al., 2018).
Anti-HIV Activity of β-Carboline Derivatives
β-Carboline derivatives have been synthesized and evaluated for their selective anti-HIV-2 activity. Among these, certain piperazin-1-ylmethanone derivatives displayed notable inhibition against the HIV-2 strain without in vitro HIV-2 reverse transcriptase inhibition, indicating potential targets for anti-HIV-2 activity beyond reverse transcriptase inhibition (Ashok et al., 2015).
Tubulin Polymerization Inhibitors
N-Heterocyclic (4-Phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine have been identified as potent inhibitors of tubulin polymerization. These compounds have shown excellent antiproliferative properties against a wide range of cancer cell lines, highlighting their potential as novel agents for cancer therapy. The mechanism involves binding efficiently to β-tubulin at the colchicine binding site, leading to G2/M phase cell cycle blockade (Prinz et al., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 . It interacts with these transporters, inhibiting their function .
Biochemical Pathways
The inhibition of ENTs affects the uptake of nucleosides, which are essential components of nucleotide synthesis. This can impact various biochemical pathways, particularly those involving nucleotide-dependent processes .
Result of Action
The result of the compound’s action is a reduction in the uptake of nucleosides via ENT1 and ENT2 . This can lead to a decrease in nucleotide synthesis and potentially affect cellular functions that depend on these molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors
: Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. : Molbank | Free Full-Text | 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
Properties
IUPAC Name |
[4-(2-fluoroethyl)piperazin-1-yl]-(2,4,5-trifluoro-3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F4N2O2/c1-22-13-11(17)9(8-10(16)12(13)18)14(21)20-6-4-19(3-2-15)5-7-20/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYZYWGPECPESH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)N2CCN(CC2)CCF)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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